molecular formula C23H29N3O2S B264505 7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide

7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide

Cat. No. B264505
M. Wt: 411.6 g/mol
InChI Key: FHLKSQYBROASFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, and its synthesis method has been optimized to produce high yields.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes that are important for cancer cell growth and viral replication.
Biochemical and Physiological Effects
7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for an anticancer agent. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One advantage of using 7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide in lab experiments is its high yield synthesis method. This compound can be synthesized in high yields, which is important for large-scale experiments. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are many future directions for the study of 7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide. One future direction is to further investigate its potential as an anticancer agent. This compound has shown promising results in various cancer cell lines, and further studies may reveal its potential as a treatment for cancer. Additionally, further studies may reveal its potential as an antiviral agent, as it has shown activity against the hepatitis C virus. Finally, future studies may focus on optimizing the synthesis method for this compound to improve its yield and bioavailability.

Synthesis Methods

The synthesis method for 7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide has been optimized to produce high yields. The synthesis involves the reaction of 2-(1-piperidinyl)acetic acid with 4-methyl-3-nitrobenzoic acid to produce an intermediate compound. The intermediate compound is then reacted with 3-methylphenylboronic acid and 2,4-pentanedione to produce the final product.

Scientific Research Applications

7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide has shown potential applications in various scientific research studies. This compound has been studied for its potential as an anticancer agent, as it has shown cytotoxic activity against various cancer cell lines. Additionally, this compound has been studied for its potential as an antiviral agent, as it has shown activity against the hepatitis C virus.

properties

Product Name

7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide

Molecular Formula

C23H29N3O2S

Molecular Weight

411.6 g/mol

IUPAC Name

2-[[7,7-dimethyl-2-(3-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl]sulfanyl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C23H29N3O2S/c1-16-8-7-9-17(12-16)21-24-19-13-23(2,3)28-14-18(19)22(25-21)29-15-20(27)26-10-5-4-6-11-26/h7-9,12H,4-6,10-11,13-15H2,1-3H3

InChI Key

FHLKSQYBROASFD-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NC3=C(COC(C3)(C)C)C(=N2)SCC(=O)N4CCCCC4

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(COC(C3)(C)C)C(=N2)SCC(=O)N4CCCCC4

Origin of Product

United States

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